N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the reaction of 5-(ethylsulfonyl)-1,3,4-thiadiazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiadiazole derivatives with reduced sulfonyl groups.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(ethylsulfonyl)-2-methoxyaniline
- N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(2-pyridinyl)phenyl)-1,3-oxazol-2-amine
- Sulfonamide derivatives
Uniqueness
N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide stands out due to its unique combination of the thiadiazole ring and the ethylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O3S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H15N3O3S2/c1-4-17(14,15)9-12-11-8(16-9)10-7(13)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI Key |
WLPXJFUWIPAXAG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)CC(C)C |
Origin of Product |
United States |
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